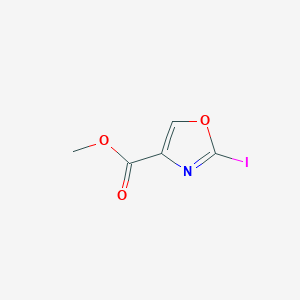

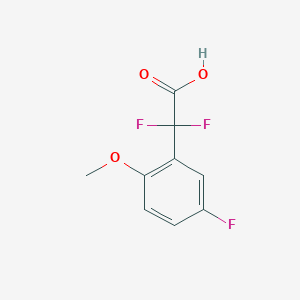

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Overview

Description

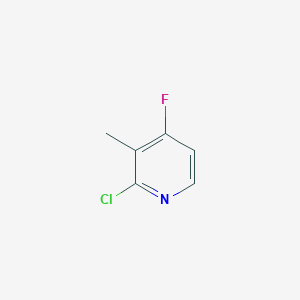

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies . The compound also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Synthesis of Novel Compounds

Studies have demonstrated the use of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine in the synthesis of novel compounds. For instance, it serves as a precursor or reactant in the development of new heterocyclic compounds with potential applications in medicinal chemistry and materials science. Research efforts have focused on synthesizing derivatives through various chemical reactions, aiming to explore their biological activities or physical properties (Rahmouni et al., 2014).

Structural Studies and Crystal Engineering

The compound has been subject to structural studies, including X-ray crystallography, to understand its molecular geometry, bonding, and potential for forming complexes with metals or other organic compounds. These studies provide valuable insights into its behavior in various chemical reactions and potential for designing more complex molecular architectures (Trilleras et al., 2008).

Development of Anticancer and Antimicrobial Agents

There has been significant interest in exploring the biological activities of derivatives synthesized from this compound. Some studies have focused on evaluating these compounds' anticancer and antimicrobial properties, aiming to identify new therapeutic agents with improved efficacy and safety profiles (Titi et al., 2020).

Corrosion Inhibition

Research has also delved into the potential of derivatives for applications in materials science, such as corrosion inhibition. By understanding the molecular structure and electronic properties of these compounds, researchers aim to develop novel corrosion inhibitors that can provide enhanced protection for metals and alloys in various industrial applications (Wang et al., 2006).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities associated with pyrazole and pyrimidine derivatives, this compound could be a candidate for further study in various fields, including medicinal chemistry, materials science, and catalysis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some compounds may inhibit the function of their target, while others may enhance it .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

One study found that a similar compound had very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability .

Result of Action

Compounds with similar structures have been reported to show a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound .

properties

IUPAC Name |

N'-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-8-5-9(2)17(16-8)11-6-10(13-4-3-12)14-7-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDRVNRGWNUFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)

![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)